N-(1-Acetyl-1H-indol-6-yl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-(1-acetylindol-6-yl)benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)19-10-9-13-7-8-15(11-16(13)19)18-17(21)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21) |
InChI Key |
CXIQHWQSZSXZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 1 Acetyl 1h Indol 6 Yl Benzamide
Retrosynthetic Analysis of N-(1-Acetyl-1H-indol-6-yl)benzamide
A retrosynthetic analysis of this compound reveals two primary disconnection points corresponding to the two acyl groups attached to the indole (B1671886) core. The most logical disconnections are at the N1-acetyl bond and the C6-benzamide bond.
Disconnection of the N1-acetyl bond: This leads to N-(1H-indol-6-yl)benzamide and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This approach relies on the selective N-acylation of the indole ring.
Disconnection of the C6-benzamide bond: This simplifies the target to 1-acetyl-1H-indol-6-amine and a benzoylating agent like benzoyl chloride. This route necessitates the initial synthesis of the 6-amino-1-acetylindole intermediate.
Alternative Disconnection: A further disconnection of 1-acetyl-1H-indol-6-amine would yield 6-nitro-1H-indole as a potential starting material, which can be acetylated and subsequently reduced to the corresponding amine.
These disconnections form the basis for the various synthetic strategies discussed in the following sections.
Classical and Modern Synthetic Routes for this compound and Analogs
The synthesis of N-acylated indolyl benzamides can be achieved through a variety of classical and modern synthetic methodologies, each with its own set of advantages and limitations.
Multi-step syntheses are common for constructing complex molecules like this compound, allowing for the controlled introduction of functional groups. A typical multi-step approach would involve the initial synthesis of a substituted indole, followed by sequential acylation reactions. For instance, starting from a commercially available 6-nitroindole (B147325), a possible synthetic sequence is:
N-Acetylation: The N-acetylation of 6-nitroindole can be achieved using acetic anhydride in the presence of a base or a catalyst to yield 1-acetyl-6-nitroindole.
Reduction of the Nitro Group: The nitro group of 1-acetyl-6-nitroindole is then reduced to an amino group to form 1-acetyl-1H-indol-6-amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or catalytic hydrogenation. nih.gov
N-Benzoylation: The final step involves the N-benzoylation of 1-acetyl-1H-indol-6-amine with benzoyl chloride or benzoic anhydride to afford the target compound, this compound.
An alternative multi-step route could involve the initial benzoylation of 6-aminoindole, followed by N-acetylation. The choice of route often depends on the availability of starting materials and the desired regioselectivity.
A study on the synthesis of N-substituted benzamides designed based on Entinostat (MS-275) utilized a multi-step approach. researchgate.net This involved the reaction of a substituted aniline (B41778) with an appropriate acid chloride to form the amide bond. researchgate.net While not directly synthesizing the title compound, this methodology highlights a general strategy applicable to the synthesis of its analogs.
A convenient method for the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide involved the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid. nih.govnih.gov This demonstrates a multi-step process where an existing amide is further functionalized. nih.govnih.gov
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound analogs, a one-pot approach could involve the sequential addition of reagents to a single reaction vessel.
For example, a one-pot procedure for the synthesis of 2-amino-indole-3-carboxamides was developed from 2-halonitrobenzenes and cyanoacetamides. nih.gov This involved an initial SNAr reaction followed by a reduction/cyclization process in the same pot. nih.gov While the specific target differs, the principle of a multi-step sequence in a single pot is relevant.
Similarly, a one-pot, two-step synthesis of indole–pyrrole hybrids has been developed, showcasing the efficiency of such strategies in creating complex heterocyclic systems. nih.gov Another example is the one-pot synthesis of 3-substituted indole derivatives through a multicomponent reaction of indole, acetylacetone, and an active aldehyde derivative. medjchem.comresearchgate.net
A one-pot chemoenzymatic protocol has also been developed to generate didemethylasterriquinone D, a universal precursor for bis-indolylquinones, demonstrating the integration of biocatalysis in one-pot syntheses. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and are highly applicable to the synthesis of N-acylated indole derivatives. The Buchwald-Hartwig amination, for instance, can be employed to couple an indole with an aryl halide.
For the synthesis of this compound analogs, a palladium-catalyzed approach could involve the coupling of 1-acetyl-6-haloindole with benzamide (B126) or the coupling of 6-amino-1-acetylindole with a benzoyl halide derivative. The choice of ligands, base, and reaction conditions is crucial for achieving high yields and selectivity.
Recent advancements have demonstrated the palladium-catalyzed N-arylation of indoles using bulky, electron-rich phosphines as ligands, enabling the efficient coupling of indoles with a variety of aryl halides and triflates. capes.gov.br Palladium-catalyzed strategies have also been developed as a novel entry into the Fischer indole synthesis. acs.org
Furthermore, palladium-catalyzed carbonylative cyclization of alkene-tethered indoles with nitroarenes has been developed for the synthesis of amide-containing indolo[2,1-a]isoquinoline scaffolds. acs.org A palladium(0)-catalyzed carbonylative one-pot synthesis of N-acylguanidines has also been reported, proceeding via an N-cyanobenzamide intermediate. nih.gov
The table below summarizes some examples of palladium-catalyzed reactions for the functionalization of indoles.
| Reaction Type | Catalyst System | Reactants | Product Type | Reference |
| N-Arylation | Pd₂(dba)₃ / Bulky Phosphine Ligand | Indole, Aryl Halide/Triflate | N-Arylindole | capes.gov.br |
| Carbonylative Cyclization | Pd(OAc)₂ / PCy₃ | Alkene-Tethered Indole, Nitroarene, Mo(CO)₆ | Amide-Containing Indolo[2,1-a]isoquinoline | acs.org |
| Carbonylative Coupling | Pd(0) Catalyst | Aryl Halide, Cyanamide, Amine | N-Acylguanidine | nih.gov |
| Aza-Wacker Reaction | Pd(NPhth)₂(PhCN)₂ / Bu₄NBr | Indole, Alkene | N-Alkylated Indole | nih.gov |
Green chemistry principles are increasingly being incorporated into synthetic methodologies to reduce environmental impact. Ultrasound-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.net
In the context of synthesizing this compound analogs, ultrasound irradiation could be applied to various steps, such as the acylation or cross-coupling reactions. For example, the ultrasound-assisted synthesis of mefenamic acid-based indole derivatives has been reported, demonstrating the utility of this technique. nih.gov Ultrasound has also been used for the rapid synthesis of functionalized indolines and xanthenediones. nih.gov
An efficient method for the ultrasound-assisted N-arylation of indoles with haloarenes has been developed, which proceeds without any catalyst in the presence of Cs₂CO₃. clockss.org This highlights a significant green advantage by eliminating the need for transition metal catalysts. clockss.org
The table below provides examples of ultrasound-assisted synthesis of indole derivatives.
| Reaction Type | Conditions | Product Type | Key Advantages | Reference |
| N-Arylation | Ultrasound, Cs₂CO₃, DMSO | N-Arylindoles | Catalyst-free, shorter reaction times | clockss.org |
| Synthesis of Indole Derivatives | Ultrasound, Aqueous Media | Various Indole Derivatives | Environmentally benign solvent, enhanced reaction rates | thieme-connect.com |
| Synthesis of Isoindolin-1-one Derivatives | Ultrasound | Isoindolin-1-ones | High efficiency and yields | nih.gov |
| Synthesis of Bis(indolyl)methanes | Ultrasound, Alum, Solvent-free | Bis(indolyl)methanes | Inexpensive catalyst, green conditions | researchgate.net |
Reaction Mechanisms and Pathways in the Synthesis of this compound Analogs
The synthesis of this compound and its analogs involves several key reaction mechanisms.
N-Acylation: The acylation of the indole nitrogen typically proceeds via a nucleophilic acyl substitution mechanism. The indole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or benzoyl chloride). The use of a base can deprotonate the indole nitrogen, increasing its nucleophilicity and facilitating the reaction. In some cases, a direct acylation with a carboxylic acid can be achieved using a catalyst like boric acid. clockss.org
Palladium-Catalyzed Cross-Coupling: The mechanism of palladium-catalyzed amination (Buchwald-Hartwig reaction) involves a catalytic cycle that typically includes:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide.
Amine Coordination and Deprotonation: The indole nitrogen coordinates to the palladium center, followed by deprotonation by a base.
Reductive Elimination: The N-arylindole product is formed through reductive elimination, regenerating the Pd(0) catalyst.
Ultrasound-Assisted Reactions: The enhancement of reaction rates under ultrasound irradiation is attributed to the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the liquid medium create localized hot spots with high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer.
Reaction of Thioesters with Indoles: A plausible mechanism for the N-acylation of indoles using thioesters involves the initial deprotonation of the indole by a base (e.g., Cs₂CO₃) to form an indolide intermediate. nih.gov This intermediate then undergoes a nucleophilic substitution reaction with the thioester to yield the N-acylindole and a thiolate salt as a byproduct. nih.gov
The proposed mechanism for the palladium-catalyzed carbonylative cyclization of alkene-tethered indoles involves the initial oxidative addition of the Pd(0) catalyst to the substrate, followed by intramolecular cyclization, CO insertion, and subsequent reaction with an amine generated in situ from the reduction of a nitroarene. acs.org
Derivatization and Functionalization Strategies for this compound Scaffolds
The derivatization of the this compound scaffold can be systematically approached by considering the independent and cooperative reactivity of the indole and benzamide moieties. These strategies allow for the introduction of a wide array of functional groups, leading to the generation of libraries of analogues with modified properties.
The indole nucleus is a privileged structure in medicinal chemistry and offers several sites for functionalization. nih.gov The presence of the N-acetyl group influences the reactivity of the indole ring, primarily by withdrawing electron density.
One of the most common modifications of the indole ring is electrophilic substitution. The C3 position of the indole is typically the most nucleophilic and prone to electrophilic attack. However, the N-acetyl group can direct substitution to other positions. For instance, Vilsmeier-Haack formylation can introduce a formyl group at the C3 position. Subsequent reactions of this aldehyde, such as reductive amination or condensation reactions, can be used to install a variety of substituents.
Another key transformation is the modification or removal of the N-acetyl group. Deacetylation can be achieved under basic conditions, yielding the free indole. This free N-H group can then be subjected to various N-alkylation or N-arylation reactions to introduce different substituents at the N1 position. For instance, reaction with alkyl halides in the presence of a base like sodium hydride can yield N-alkylated indoles.
Furthermore, halogenation reactions, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce halogen atoms at various positions on the indole ring, which can then serve as handles for further cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions.
A series of novel (Z)-3-(3-((3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)-1H-indol-1-yl)-N-arylpropanamides have been synthesized starting from 3-(3-formyl-1H-indol-1-yl)-N-arylpropanamides. easychair.org This highlights the utility of the formyl group at the C3 position as a key intermediate for further functionalization.
The benzamide moiety offers a second platform for structural diversification. The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as nitro, halogen, or alkyl groups. The position of substitution (ortho, meta, or para) is directed by the nature of the benzamide group itself and any existing substituents.
The amide bond of the benzamide can also be a target for modification. Hydrolysis of the amide bond, typically under acidic or basic conditions, would lead to the corresponding benzoic acid and 6-amino-1-acetyl-1H-indole. The resulting benzoic acid can then be re-coupled with a different amine to generate novel benzamide derivatives.
A series of N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity. researchgate.net These syntheses often involve the coupling of a substituted benzoic acid with an appropriate amine. For instance, a substituted benzoic acid can be activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with an amine to form the desired benzamide. researchgate.net
The following table illustrates potential modifications of the benzamide moiety starting from a hypothetical precursor, 4-fluoro-N-(1H-indol-5-yl)benzamide, which shares structural similarities.
Table 1: Examples of Benzamide Moiety Modifications
| Reactant | Reagents and Conditions | Product | Modification Type |
|---|---|---|---|
| 4-Fluoro-N-(1H-indol-5-yl)benzamide | HNO₃, H₂SO₄ | 4-Fluoro-3-nitro-N-(1H-indol-5-yl)benzamide | Nitration |
| 4-Fluoro-N-(1H-indol-5-yl)benzamide | NBS, CCl₄ | 4-Bromo-N-(1H-indol-5-yl)benzamide | Halogen Exchange (Hypothetical) |
| 4-Fluoro-N-(1H-indol-5-yl)benzamide | NaOH, H₂O, Heat | 4-Fluorobenzoic acid + 1H-Indol-5-amine | Amide Hydrolysis |
| 4-Fluorobenzoic acid | CDI, then different amine | Novel N-substituted benzamide | Amide Formation |
The nature and position of substituents on both the indole and benzamide rings can significantly influence the yield and selectivity of synthetic transformations.
On the indole moiety, electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups, such as the N-acetyl group, deactivate it. The directing effect of these substituents is also crucial. For example, in electrophilic substitution reactions on the indole ring, the presence of a substituent at a particular position can sterically hinder or electronically disfavor reaction at adjacent sites.
On the benzamide ring, the electronic nature of substituents can affect the reactivity of the aromatic ring and the amide bond. Electron-withdrawing groups can make the aromatic ring more susceptible to nucleophilic aromatic substitution, while electron-donating groups facilitate electrophilic substitution. The position of the substituent also plays a critical role in determining the regioselectivity of further reactions due to steric and electronic effects.
For instance, in the synthesis of N-substituted benzamide derivatives, the yield of the amide coupling reaction can be influenced by the steric hindrance around the amine and the carboxylic acid. A bulky substituent ortho to the carboxylic acid group may lead to lower yields compared to a para-substituent.
The following table provides hypothetical data on how substituent patterns might affect the yield of a generic coupling reaction to form N-(1-acetyl-1H-indol-6-yl)-benzamide derivatives.
Table 2: Hypothetical Effect of Substituent on Benzoyl Chloride on Reaction Yield
| Benzoyl Chloride Substituent | Electronic Effect | Steric Hindrance | Hypothetical Yield (%) |
|---|---|---|---|
| 4-Nitro | Electron-withdrawing | Low | 85 |
| 4-Methoxy | Electron-donating | Low | 78 |
| 2-Nitro | Electron-withdrawing | High | 65 |
| 2,6-Dimethyl | Electron-donating | Very High | 40 |
Advanced Structural Elucidation and Conformational Analysis of N 1 Acetyl 1h Indol 6 Yl Benzamide
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental to confirming the chemical structure of a newly synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) would be essential for the unambiguous identification of N-(1-Acetyl-1H-indol-6-yl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed NMR analysis is crucial for mapping the carbon and proton framework of the molecule. However, specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound have not been reported in peer-reviewed literature.
For a complete structural assignment, the following NMR experiments would be necessary:
¹H NMR: This would determine the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on both the indole (B1671886) and benzoyl rings, the amide N-H proton, and the methyl protons of the acetyl group.
¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and benzamide (B126) groups, and the carbons of the heterocyclic and aromatic rings.
2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the acetyl and benzamide substituents on the indole scaffold.
Without experimental data, a table of expected chemical shifts cannot be provided.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, serves to identify the functional groups present in a molecule. A search for published IR and Raman spectra for this compound did not yield specific results.
A hypothetical analysis would focus on identifying characteristic vibrational frequencies. Key expected absorption bands would include:
N-H stretching: For the amide group, typically in the range of 3200-3400 cm⁻¹.
C=O stretching: Two distinct carbonyl stretching bands would be anticipated for the acetyl and amide groups, likely appearing in the 1650-1750 cm⁻¹ region.
C-N stretching: Vibrations associated with the amide and indole ring structures.
Aromatic C-H and C=C stretching: Characteristic signals for the benzene (B151609) and indole rings.
A data table of these vibrational frequencies cannot be compiled due to the absence of experimental spectra in the literature.
Mass Spectrometry (MS) for Molecular Ion Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Published mass spectra for this compound are not available. The theoretical exact mass of the molecule (C₁₇H₁₄N₂O₂) is 278.1055 g/mol . High-resolution mass spectrometry (HRMS) would be required to confirm this elemental composition experimentally. The fragmentation pattern would be expected to show characteristic losses of the acetyl group (CH₃CO) and the benzoyl group (C₆H₅CO).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of molecular structure and detailed insights into the three-dimensional arrangement of molecules in the solid state. There are no published reports detailing the crystal structure of this compound.
Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Should a crystal structure be determined, analysis would focus on the non-covalent interactions that govern the molecular packing in the crystal lattice. Key interactions would likely involve:
Hydrogen Bonding: The amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygens of the amide and acetyl groups could act as acceptors, potentially leading to the formation of chains or dimeric motifs.
π-π Stacking: The planar indole and benzene rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Without crystallographic data, a detailed description and table of these interactions remain speculative.
Conformational Polymorphism Studies
Conformational polymorphism refers to the ability of a compound to exist in different crystal structures, which can arise from different molecular conformations or packing arrangements. A study of polymorphism would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) to investigate whether different crystalline forms can be isolated. As no primary crystal structure has been reported, no studies on the potential polymorphism of this compound have been undertaken.
Theoretical and Computational Investigations of N 1 Acetyl 1h Indol 6 Yl Benzamide and Analogs
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are widely used to predict molecular geometries, electronic structures, and vibrational frequencies with a good balance of accuracy and computational cost.
The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Key parameters derived from electronic structure calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, stability, and polarizability. researchgate.netnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This can indicate a higher potential for biological activity. nih.gov For instance, studies on various benzamide (B126) derivatives have shown that modifications to the molecular structure can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. sci-hub.se In one study, the introduction of different substituent groups to a benzamide core led to variations in the HOMO-LUMO gap, with some analogs exhibiting a smaller gap and thus higher predicted reactivity compared to the parent compound. sci-hub.se
The distribution of the HOMO and LUMO orbitals across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. In many benzamide and indole-containing compounds, the HOMO is often localized on the more electron-rich parts of the molecule, such as the indole (B1671886) or benzamide rings, while the LUMO may be distributed over the entire molecule or concentrated on specific electron-withdrawing groups. This charge transfer character is an important aspect of molecular reactivity. nih.gov
Table 1: Illustrative HOMO-LUMO Energy Gaps for Benzamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzamide R | -6.724 | -1.071 | 5.65 |
| Ligand L1 | -6.44 | -1.06 | 5.37 |
| Ligand L2 | -6.22 | -0.77 | 5.44 |
| Ligand L3 | -6.21 | -0.72 | 5.49 |
| Ligand L4 | -6.29 | -0.77 | 5.51 |
This table is based on data for representative benzamide derivatives and illustrates the impact of structural modifications on electronic properties. sci-hub.se The values for N-(1-Acetyl-1H-indol-6-yl)benzamide would require specific DFT calculations.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. researchgate.netnih.gov Quantum chemical calculations are essential for the accurate assignment of the observed vibrational bands to specific molecular motions. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated and compared with the experimental one. researchgate.netnih.gov
Potential Energy Distribution (PED) analysis is a computational technique used to provide a detailed and unambiguous assignment of the calculated vibrational frequencies. researchgate.net It quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to each normal mode of vibration. This allows for a precise understanding of which parts of the molecule are involved in each vibrational band.
For this compound, key vibrational modes would include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. nih.gov
C=O stretching: The acetyl and benzamide carbonyl groups would exhibit strong absorption bands, generally in the 1650-1850 cm⁻¹ range. nih.govglobalresearchonline.net
C-N stretching: These vibrations occur at lower frequencies and are part of the complex fingerprint region of the spectrum.
Aromatic C-H stretching: Found at wavenumbers above 3000 cm⁻¹.
Ring vibrations: The indole and benzene (B151609) rings will have characteristic in-plane and out-of-plane bending and stretching modes.
Discrepancies between calculated and experimental frequencies can often be attributed to intermolecular interactions, such as hydrogen bonding, in the solid state, which are not always accounted for in gas-phase calculations of a single molecule. nih.gov
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, which means it can exist in multiple conformations. Exploring the conformational landscape is crucial to identify the most stable, low-energy conformers that are likely to be biologically relevant.
Potential Energy Surface (PES) scans are a computational method used to explore the conformational space of a molecule. researchgate.netscispace.com This involves systematically rotating specific dihedral angles and calculating the energy at each step. scispace.com The resulting energy profile reveals the low-energy minima, which correspond to stable conformers, and the energy barriers that separate them. scispace.com For this compound, key rotations would be around the amide bond and the bond connecting the indole and benzamide moieties. The identification of the global minimum energy conformer provides the most likely structure for use in further studies, such as molecular docking. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com It is a valuable tool in drug discovery for predicting ligand-protein interactions and for virtual screening of compound libraries. mdpi.comresearchgate.net
Molecular docking simulations place the ligand, such as this compound, into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then scoring them based on their predicted binding affinity. mdpi.com
The analysis of the docked poses reveals the specific interactions between the ligand and the amino acid residues of the protein's active site. mdpi.com These interactions can include:
Hydrogen bonds: The amide N-H and carbonyl C=O groups in this compound are potential hydrogen bond donors and acceptors, respectively. These are crucial for molecular recognition.
Hydrophobic interactions: The aromatic indole and benzene rings can form favorable hydrophobic interactions with nonpolar amino acid residues.
π-π stacking: The aromatic rings can also engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Studies on similar indole and benzamide-containing compounds have successfully used molecular docking to elucidate their binding modes with various protein targets, such as enzymes and receptors. nih.govnih.govresearchgate.net For example, an analog, N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide, was shown to bind to the neuropeptide Y Y2 receptor. nih.gov
The scoring functions take into account various energetic terms, including:
Electrostatic interactions: These arise from the charge distributions on the ligand and the protein.
Hydrogen bonding terms: Specific terms are often included to account for the strength and geometry of hydrogen bonds.
Desolvation penalties: Energy is required to remove water molecules from the surfaces of the ligand and the protein before they can interact.
Entropic penalties: The loss of conformational freedom of the ligand upon binding is also considered.
By analyzing the energetic contributions of different parts of the this compound molecule, it is possible to identify which functional groups are most important for binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing new analogs with improved potency and selectivity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful approach to study the time-dependent behavior of molecules and their complexes. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, binding stability, and the influence of the solvent environment.
Dynamic Behavior of Ligand-Receptor Complexes
Understanding the dynamic interplay between a ligand like this compound and its biological target is crucial for predicting its efficacy. MD simulations of the ligand-receptor complex can reveal the stability of the binding pose obtained from molecular docking, the key intermolecular interactions that stabilize the complex, and the conformational changes that may occur upon binding. mdpi.comnih.gov
For instance, in studies of similar benzamide derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. mdpi.com These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the complex over time. A stable complex will typically show a low and converging RMSD value.
Furthermore, analysis of the MD trajectory can highlight the persistence of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor's active site. This information is invaluable for understanding the molecular basis of affinity and for designing analogs with improved binding characteristics.
Table 1: Illustrative MD Simulation Parameters for a Ligand-Receptor Complex Study
| Parameter | Value/Description |
| Software | GROMACS, AMBER, NAMD mdpi.com |
| Force Field | CHARMM, AMBER, OPLS |
| System Setup | Ligand-receptor complex solvated in a water box with counter-ions |
| Simulation Time | 50-200 nanoseconds |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, Principal Component Analysis |
Conformational Stability and Flexibility in Solution
The conformational landscape of a molecule in solution significantly influences its ability to bind to a receptor. MD simulations in an explicit solvent environment can explore the accessible conformations of this compound and identify the most stable or low-energy conformers. nih.govacs.org
Studies on similar N-acetylated indole derivatives have shown that the acetyl group can influence the conformational preferences of the indole ring system. nist.gov MD simulations can quantify the energetic barriers between different conformations and the population of each conformational state, providing a dynamic picture of the molecule's behavior in a physiological environment. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. eurjchem.com
Predictive Models for Structure-Mechanism Correlation
For a series of this compound analogs, a QSAR model can be developed using their experimentally determined biological activities (e.g., IC50 values) and a set of calculated molecular descriptors. These models are typically built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). ijpsi.org
A robust QSAR model, characterized by high correlation coefficients (R²) and cross-validated R² (Q²), can serve as a predictive tool. nih.govnih.gov For instance, a validated model could predict the inhibitory activity of a novel analog based on its calculated descriptor values, thereby prioritizing which compounds to synthesize and test. This approach has been successfully applied to various classes of indole derivatives to predict their activity against different biological targets. eurjchem.comresearchgate.net
Table 2: Example of a QSAR Model Equation
This is a hypothetical example for illustrative purposes.
pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (Indicator_H-bond_donor) + 2.1
| Descriptor | Description |
| pIC50 | The negative logarithm of the half-maximal inhibitory concentration. |
| LogP | A measure of the compound's lipophilicity. |
| TPSA | Topological Polar Surface Area, related to membrane permeability. |
| Indicator_H-bond_donor | A binary descriptor indicating the presence (1) or absence (0) of a specific hydrogen bond donor group. |
Descriptor Analysis for Molecular Design
The analysis of the descriptors included in a QSAR model provides valuable insights into the structure-activity relationship (SAR). By understanding which molecular properties are positively or negatively correlated with activity, chemists can make informed decisions in the design of new analogs.
For example, if a QSAR model for this compound analogs indicates that a lower lipophilicity (LogP) and a higher number of hydrogen bond acceptors are favorable for activity, medicinal chemists can focus on modifications that achieve these properties. This could involve introducing polar functional groups or altering the carbon skeleton. The analysis of descriptors helps to translate the mathematical model into practical guidelines for lead optimization. nih.gov This descriptor-based guidance accelerates the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success.
Molecular and Mechanistic Biological Studies of N 1 Acetyl 1h Indol 6 Yl Benzamide Derivatives
Enzyme Interaction and Inhibition Mechanisms
The indole-benzamide scaffold has been identified as a versatile structure for interacting with and inhibiting various enzymes. The following subsections detail the mechanistic studies of these interactions.
Monoamine Oxidase B (MAO-B) Inhibition Mechanistic Studies
Derivatives of the N-(1-acetyl-1H-indol-6-yl)benzamide framework have emerged as noteworthy inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine (B1211576) and associated with neurodegenerative disorders like Parkinson's disease. nih.gov
A study focused on rationally designed N-substituted indole-based analogues identified N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (a compound sharing the core indole-amide structure) as a potent and selective MAO-B inhibitor. nih.gov Kinetic evaluation of this derivative revealed a competitive mode of inhibition, indicating that it vies with the natural substrate for access to the enzyme's active site. nih.gov The inhibition constant (Kᵢ) for its interaction with MAO-B was determined to be a potent 94.52 nM. nih.gov
Molecular docking simulations provided a reasonable explanation for these findings, highlighting the importance of the indole-based scaffold for achieving significant MAO-B inhibitory activity and selectivity. nih.gov Further research on related compounds confirmed that the N-1-(3-fluorobenzoyl) moiety on the indole (B1671886) ring is a key feature for potent MAO-B inhibition. mdpi.com
Below is a table summarizing the inhibitory activity of key indole-based derivatives against MAO-A and MAO-B.
| Compound | % Inhibition MAO-A (at 10 µM) | IC₅₀ MAO-A (µM) | % Inhibition MAO-B (at 10 µM) | IC₅₀ MAO-B (µM) | Selectivity Index (SI) for MAO-B |
| 4b | 49.31 ± 3.11 | > 100 | 78.43 ± 4.21 | 1.65 | > 60 |
| 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) | 41.22 ± 2.98 | > 100 | 87.16 ± 5.13 | 0.78 | > 120 |
| Rasagiline (Reference) | 65.73 ± 4.50 | > 50 | 91.24 ± 5.80 | 0.09 | > 555 |
Data sourced from a study on novel indole-based MAO-B inhibitors. nih.gov
Histone Deacetylase (HDAC) Inhibition Mechanistic Studies
The benzamide (B126) structure is a well-established pharmacophore for the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govresearchgate.net HDAC inhibitors typically consist of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a crucial zinc-binding group (ZBG). thieme-connect.com
Research into indole-containing benzamide derivatives has shown their potential as HDAC inhibitors. thieme-connect.com In one study, incorporating an indole fragment as the "cap" group led to compounds with superior HDAC1 inhibitory activity compared to the established drug chidamide. thieme-connect.com The most promising compound from this series, which featured a substituted indole, exhibited potent enzymatic and cellular anti-proliferative activities and was found to bind effectively within the HDAC1 active site in docking studies. thieme-connect.com
The general mechanism for benzamide-based HDAC inhibitors involves the ZBG coordinating with the zinc ion in the catalytic site, while the linker and cap groups provide additional binding interactions and selectivity for different HDAC isoforms. nih.govthieme-connect.com
Investigations of Other Relevant Enzymatic Pathways (e.g., Mycobacterial InhA)
The this compound scaffold is also relevant to the inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a vital enzyme in the biosynthesis of mycolic acids for the bacterial cell wall. nih.govthieme-connect.com The inhibition of InhA is the mechanism of action for the frontline anti-tuberculosis drug isoniazid. nih.govnih.gov
Arylcarboxamides and indole amides have been identified as potent, non-covalent inhibitors of InhA. thieme-connect.comnih.gov Mechanistic studies show that these compounds act as competitive inhibitors, binding to the same site as the natural substrate. nih.gov The amide carbonyl oxygen is critical for this interaction, forming hydrogen bonds with the cofactor NADH and a key amino acid residue, Tyr158, within the InhA active site. nih.gov This interaction is believed to confer selectivity for InhA. nih.gov
Molecular modeling and pharmacophore studies have been based on the conformation of an indole-5-amide inhibitor bound to InhA, confirming the importance of this scaffold for designing new anti-tuberculosis agents. nih.gov The binding of these inhibitors often occurs within a hydrophobic pocket of the enzyme. nih.gov
Receptor Binding and Modulation Mechanisms
Beyond enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to and modulate the function of various cell surface receptors.
Neurotransmitter Receptor (e.g., Kainate Receptors) Antagonism/Agonism Studies
While direct studies on this compound itself are limited, research on related structures suggests the relevance of both the indole and benzamide moieties in modulating ionotropic glutamate (B1630785) receptors, specifically kainate receptors (KARs). KARs are involved in excitatory neurotransmission, and their dysfunction is linked to various neurological disorders. nih.govyoutube.com
One study focused on designing a conformationally constrained kainate analogue based on an indole scaffold. nih.gov Contrary to the parent agonist kainic acid, this indole-based compound and its analogues displayed antagonist activity at KARs. nih.gov This suggests that the indole structure can serve as a template for developing KAR antagonists.
Separately, in the development of quinoxaline-2,3-dione based KAR antagonists, it was discovered that an N1-benzamide moiety was optimal for binding to the GluK1-3 subtypes of kainate receptors. nih.gov This highlights the favorable contribution of the benzamide group to receptor affinity. Although these findings are from different molecular contexts, they underscore the potential of combining indole and benzamide features to create novel KAR modulators. Further research is needed to determine if the specific this compound scaffold can act as an antagonist or agonist at these receptors.
Melanocortin 1 Receptor (MC1R) Agonism Mechanistic Insights
The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor primarily involved in regulating skin pigmentation and inflammation. nih.govpatsnap.com Activation of MC1R by an agonist triggers a signaling cascade that increases the production of cyclic AMP (cAMP), leading to melanin (B1238610) synthesis. mdpi.com
Current literature on MC1R agonists primarily focuses on peptide-based compounds, such as the α-melanocyte-stimulating hormone (α-MSH) analogues, or distinct non-peptide scaffolds like N-(1-benzyl-1H-imidazol-2-yl)amide derivatives. nih.govnih.govnih.gov A thorough review of available scientific literature did not yield specific mechanistic studies or binding data for this compound or its direct derivatives in relation to MC1R agonism. Therefore, mechanistic insights into how this specific class of compounds might interact with MC1R are currently lacking in the public domain.
Cellular Pathway Perturbation Studies
Investigations into how these compounds affect cellular functions reveal their potential to modulate key biological pathways.
The induction of apoptosis, or programmed cell death, is a primary goal for many anticancer therapies. While direct studies on this compound are not available, related indole derivatives have been explored for their anti-proliferative and pro-apoptotic effects. For instance, various indole and indoline (B122111) derivatives have been investigated for their role in activating mitochondrial-mediated apoptosis in the context of neurodegenerative diseases, a process that shares common pathways with cancer cell apoptosis google.com. Patents have been filed for N-acylsulfonamide derivatives containing an indole moiety, claiming their function as apoptosis promoters google.com. Furthermore, research into biomimetic indole-based analogs, including substituted N-(1H-indol-6-yl) benzamide derivatives, has identified them as potent inhibitors of cancer cell proliferation by targeting specific receptors, which can indirectly lead to apoptotic processes researchgate.net. These findings suggest that the broader class of indole-benzamide compounds warrants further investigation for its potential to induce apoptosis in cancer cells.
Based on available data, there is currently no significant research demonstrating the antimicrobial activity or specific mechanisms of action, such as cell wall synthesis inhibition, for this compound or its closely related derivatives.
There is a lack of specific studies on the antiparasitic effects of this compound derivatives against parasites like Plasmodium falciparum, Trypanosomes, or Leishmania.
Molecular Target Identification and Validation Approaches
Identifying the precise molecular targets of a compound is crucial for understanding its mechanism of action and for optimizing its therapeutic potential. For derivatives of the N-(indol-6-yl)benzamide scaffold, several molecular targets have been identified through various screening and validation methods.
Researchers have identified that these derivatives can interact with key proteins involved in inflammation and cancer. For example, one derivative, 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide, has been flagged for its potential to inhibit Tumor Necrosis Factor-alpha (TNF-α) and Retinoic acid receptor-related orphan receptor gamma (RORγ), both of which are significant targets in inflammatory diseases and cancer evitachem.com.
In the context of oncology, a structure-based drug design approach led to the identification of substituted N-(1H-indol-6-yl) benzamide derivatives as inhibitors of Estrogen Receptor-α (ER-α), a key target in hormone-dependent breast cancers researchgate.netresearchgate.net. Other screening efforts, documented in comprehensive databases like DrugBank, have pointed to Mitogen-activated protein kinase 14 (MAPK14) as a potential target for several fluorinated and morpholine-substituted N-(indol-yl)benzamide derivatives drugbank.comlabshare.cn. These findings demonstrate the versatility of the indole-benzamide scaffold in binding to diverse and therapeutically relevant biological targets.
Table 1: Identified Molecular Targets for N-(indol-6-yl)benzamide Derivatives
| Derivative Name | Identified Molecular Target | Therapeutic Area |
|---|---|---|
| 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide | Tumor Necrosis Factor-alpha (TNF-α) | Inflammation, Cancer |
| 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide | Retinoic acid receptor-related orphan receptor gamma (RORγ) | Autoimmune Diseases |
| Substituted N-(1H-indol-6-yl) benzamide derivatives (e.g., YMA-005) | Estrogen Receptor-α (ER-α) | Breast Cancer |
| 3-FLUORO-5-MORPHOLIN-4-YL-N-[1-(2-PYRIDIN-4-YLETHYL)-1H-INDOL-6-YL]BENZAMIDE | Mitogen-activated protein kinase 14 (MAPK14) | Inflammation, Cancer |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide |
| 4-fluoro-N-(1H-indol-6-yl) benzamide (YMA-001) |
Structure Activity Relationship Sar Studies of N 1 Acetyl 1h Indol 6 Yl Benzamide Derivatives
Impact of Indole (B1671886) Ring Substitutions on Molecular Interactions
The electronic properties of substituents on the indole ring are also crucial. Electron-donating or electron-withdrawing groups can alter the electron density of the indole ring system, affecting its ability to participate in pi-stacking interactions or hydrogen bonds with the target protein. For example, the presence of halogen atoms on the indole ring has been explored in various indole-2-carboxamide series, with the position and number of halogens significantly impacting antiproliferative activity. nih.gov
| Indole Ring Position | Type of Substitution | Observed Impact on Activity | Reference Compound Class |
| 1 | Acetyl Group | Influences conformation and hydrogen bonding | N-substituted indoles |
| 4 and 6 | Various substituents | Optimal for certain biological activities | Indole-2-carboxamides |
| 5, 6, 7 | Halogens (e.g., Cl) | Position and number of halogens affect potency | Indole-2-carboxamides |
| Linkage Position | Carboxamide at C2 vs. C3 | Can significantly alter biological activity | Indole carboxamides |
Role of the Benzamide (B126) Moiety in Binding Affinity and Selectivity
The benzamide moiety is a well-established pharmacophore in a multitude of drug classes, recognized for its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with biological targets. In derivatives of N-(1-acetyl-1H-indol-6-yl)benzamide, this functional group is integral to defining the compound's binding affinity and selectivity.
The amide linkage itself is a key interaction point, with the carbonyl oxygen and the N-H group acting as hydrogen bond acceptors and donors, respectively. These interactions can anchor the ligand within the binding site of a receptor or enzyme. The relative orientation of the benzamide in relation to the indole core is critical for optimal binding.
Substituents on the phenyl ring of the benzamide can dramatically alter the pharmacological profile. The nature, size, and position of these substituents can fine-tune the electronic and steric properties of the molecule. For instance, in studies of substituted benzamides targeting dopamine (B1211576) receptors, polar substituents at the para- (4-) and/or meta- (5-) positions of the benzamide ring were found to enhance affinity for the D4 receptor subtype. nih.gov Specifically, electron-rich substituents at the 5-position and non-electron-rich groups at the 4-position were favorable. nih.gov This highlights the sensitivity of receptor binding pockets to the electronic landscape of the ligand.
The introduction of different functional groups on the benzamide ring can lead to varying effects. For example, in a series of benzamide analogs developed as glucokinase activators, a wide variety of substituents were explored, demonstrating the versatility of the benzamide scaffold in drug design. carewellpharma.in In another study on kappa opioid receptor agonists, the introduction of a para-benzamido group significantly increased affinity and selectivity for the target receptor. mdpi.com This was attributed to the conformational constraint imposed by the benzamido group, which favored binding to a specific subsite. mdpi.com
| Benzamide Ring Position | Type of Substitution | Observed Impact on Activity/Selectivity | Target/Compound Class |
| 4 (para) | Polar substituents | Enhanced affinity | Dopamine D4 Receptor |
| 5 (meta) | Electron-rich substituents | Enhanced affinity | Dopamine D2/D4 Receptors |
| para | Benzamido group | Increased affinity and selectivity | Kappa Opioid Receptor |
| Various | Diverse functional groups | Modulation of activity | Glucokinase Activators |
Influence of Linker Region Modifications on Biological Activity
The amide bond in this compound serves as the linker connecting the indole and benzoyl moieties. Modifications to this linker region, including its replacement with bioisosteres, altering its length, or constraining its flexibility, can have a profound impact on the biological activity of the resulting derivatives.
Bioisosteric Replacement of the Amide Linker: The amide bond is susceptible to enzymatic hydrolysis in vivo, which can lead to metabolic instability. To address this, medicinal chemists often employ bioisosteric replacements, which are functional groups that mimic the steric and electronic properties of the amide while offering improved pharmacokinetic profiles. Common bioisosteres for the amide bond include 1,2,3-triazoles, oxadiazoles, fluoroalkenes, and reversed amides. nih.govdrugbank.com For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine D4 receptor ligands while maintaining high affinity and selectivity. Similarly, the use of an E-alkene as an amide isostere has resulted in compounds with significantly enhanced potency in certain series. nih.gov
Linker Length and Flexibility: The distance and relative orientation between the indole and benzamide rings are critical for optimal interaction with a biological target. Introducing or modifying a spacer between these two rings can significantly affect activity. Studies on various classes of molecules have shown that linker length has a dramatic effect on target binding and cell permeation. An optimal linker length allows the two connected pharmacophores to simultaneously occupy their respective binding pockets. A linker that is too short may prevent this, while one that is too long could introduce unfavorable entropic penalties upon binding. The rigidity of the linker is also a key factor. A more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity. Conversely, a flexible linker may allow the molecule to adapt to different binding site conformations. A modest negative correlation between linker rigidity and antimicrobial activity was observed in one study of biscationic quaternary ammonium (B1175870) compounds, suggesting that less rigid linkers can sometimes lead to higher activity. nih.gov
| Linker Modification | Example | Impact on Biological Properties | Reference Class |
| Bioisosteric Replacement | 1,2,3-Triazole | Improved metabolic stability, maintained affinity | Dopamine D4 Receptor Ligands |
| Bioisosteric Replacement | E-Alkenes, Oxadiazoles | Enhanced potency, improved stability | Various |
| Linker Length | Varying atom chain length | Dramatic effect on target binding and cell uptake | Bisbenzimidazoles, PROTACs |
| Linker Rigidity | Alkane vs. Alkene/Alkyne | Can positively or negatively impact activity depending on the target | Biscationic Quaternary Ammonium Compounds |
Stereochemical Effects on Receptor/Enzyme Binding
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. The introduction of chiral centers into derivatives of this compound can lead to enantiomers or diastereomers that exhibit significantly different potencies, selectivities, and even different pharmacological effects. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the various stereoisomers of a ligand.
A prime example of stereochemical influence is seen in benzamide antipsychotic drugs. For instance, with amisulpride, the S-enantiomer is primarily responsible for binding to dopamine D2 and D3 receptors, which is linked to its antipsychotic efficacy, whereas the R-enantiomer shows a preference for the 5-HT7 receptor. nih.gov This demonstrates that different enantiomers of the same compound can have distinct polypharmacology. The separation and characterization of individual enantiomers are therefore crucial steps in drug development. Methods like high-performance liquid chromatography (HPLC) using chiral stationary phases are employed for this purpose. nih.gov
In the context of this compound derivatives, a chiral center could be introduced, for example, by modifying the acetyl group or by adding a substituted alkyl chain to the benzamide nitrogen. If a chiral center exists, one enantiomer will likely have a higher affinity for the target binding site due to a more favorable three-point interaction. Molecular modeling studies often reveal that one enantiomer fits optimally into the binding pocket, forming key interactions, while the other may experience steric clashes or be unable to form the same stabilizing bonds.
Development of SAR Hypotheses for Targeted Modulation
Based on the analysis of structure-activity relationships, several hypotheses can be formulated for the targeted modulation of this compound derivatives to enhance their biological activity and selectivity. These hypotheses serve as a guide for the design of new and improved analogs.
Hypothesis 1: The N-acetyl group can be replaced with other N-acyl or N-sulfonyl groups to probe for additional interactions in the N1-pocket of the target. The acetyl group provides a hydrogen bond acceptor. Varying the size and electronic properties of this group could lead to enhanced potency. For example, replacing it with a bulkier group might provide better van der Waals contacts, while incorporating a group with different electronic properties could modulate hydrogen bonding strength.
Hypothesis 2: Strategic substitution on the indole ring, particularly at the 4-, 5-, and 7-positions, can improve selectivity and potency. Based on findings from related indole carboxamides, these positions are often key for modulating activity. The introduction of small, lipophilic, or halogen substituents could lead to more specific interactions with the target protein, potentially discriminating between closely related receptor subtypes.
Hypothesis 3: The benzamide ring is a critical site for optimizing affinity and selectivity through substituent modification. The electronic nature and position of substituents on the benzamide ring are crucial. A systematic exploration of electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions is warranted. For instance, a para-substituent might extend into a solvent-exposed region or a specific sub-pocket of the receptor, and its properties (e.g., hydrogen bond donor/acceptor, size) can be tailored for optimal interaction.
Hypothesis 4: Modification of the amide linker can enhance pharmacokinetic properties and modulate activity. Replacing the amide bond with metabolically stable bioisosteres like 1,2,3-triazoles or E-alkenes is a promising strategy to improve in vivo stability. nih.gov Furthermore, altering the linker's length and rigidity by introducing spacers or using cyclic constraints could optimize the orientation of the indole and benzamide moieties for enhanced binding affinity.
Hypothesis 5: Introduction of chiral centers can lead to more potent and selective compounds. If a specific stereoisomer is responsible for the desired biological effect, synthesizing and testing enantiomerically pure compounds could lead to a significant increase in potency and a reduction in potential off-target effects caused by the other isomer.
These hypotheses, summarized in the table below, provide a rational framework for the future design and synthesis of this compound derivatives with improved therapeutic potential.
| SAR Hypothesis | Proposed Modification Strategy | Expected Outcome |
| N-Acyl Group Variation | Replace N-acetyl with other acyl or sulfonyl groups. | Enhanced potency and selectivity through improved interactions at the N1-pocket. |
| Indole Ring Substitution | Introduce substituents at the 4-, 5-, and 7-positions. | Improved selectivity and potency by targeting specific sub-pockets. |
| Benzamide Ring Optimization | Systematically vary substituents on the benzamide ring. | Fine-tuning of affinity and selectivity. |
| Linker Modification | Utilize amide bioisosteres; alter linker length and rigidity. | Improved pharmacokinetics and optimized pharmacophore orientation. |
| Stereochemical Control | Introduce chiral centers and synthesize enantiopure compounds. | Increased potency and reduced off-target effects. |
Advanced Chemical Applications and Probe Development Utilizing N 1 Acetyl 1h Indol 6 Yl Benzamide
N-(1-Acetyl-1H-indol-6-yl)benzamide as a Synthetic Building Block
This compound serves as a valuable intermediate in organic synthesis, providing a foundational structure for the creation of more complex and biologically active molecules. The indole (B1671886) nucleus and the benzamide (B126) side chain both offer sites for further chemical modification, allowing for the systematic development of new compounds.
Indole-containing compounds are widely recognized as important precursors in the synthesis of a broad range of pharmaceuticals and bioactive molecules. nih.gov The inherent reactivity of the indole ring, particularly at the C2 and C3 positions, allows for various functionalization reactions. Moreover, the N-acetyl group can influence the reactivity of the indole ring and can be removed under certain conditions to allow for further derivatization at the nitrogen atom.
The benzamide portion of the molecule also presents opportunities for synthetic elaboration. The aromatic ring of the benzoyl group can be substituted to modulate the electronic and steric properties of the molecule, which can be crucial for its interaction with biological targets. While specific examples detailing the extensive use of this compound as a starting material are not extensively documented in publicly available research, the principles of indole and benzamide chemistry suggest its potential in the construction of diverse molecular frameworks. For instance, related indole derivatives are commonly used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, expanding the molecular complexity.
A general representation of the synthetic utility of indole-benzamide scaffolds is the generation of libraries of compounds for drug discovery. By systematically modifying both the indole and benzamide moieties, chemists can explore a vast chemical space to identify molecules with desired biological activities. The availability of related isomers, such as N-((1H-indol-3-yl)-acetyl)-benzamide, as commercial building blocks for early discovery research underscores the value of this class of compounds in synthetic programs. sigmaaldrich.com
Development of Molecular Probes for Biological System Interrogation
Molecular probes are essential tools for studying biological systems, enabling the visualization and quantification of specific molecules and processes. The this compound scaffold has been incorporated into the design of such probes, particularly for targeting specific protein receptors.
A notable example is the development of a potent and selective antagonist for the neuropeptide Y Y2 receptor (Y2R), a G protein-coupled receptor involved in various physiological processes. A structurally related compound, N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787) , which features the N-acetyl-indoline core (a saturated version of the indole ring), has been characterized as a high-affinity Y2R antagonist. nih.gov
This compound demonstrated the ability to inhibit the binding of the natural ligand, peptide YY (PYY), to the human Y2 receptor with high selectivity over other neuropeptide Y receptor subtypes (Y1, Y4, and Y5). nih.gov Furthermore, in vitro autoradiography studies in rat brain tissue confirmed that JNJ-5207787 selectively targets regions known to have a high expression of Y2 receptors, such as the hippocampus and hypothalamus. nih.gov The ability of this compound to penetrate the brain and occupy Y2 receptor binding sites in vivo highlights its utility as a pharmacological tool to investigate the role of these receptors in the central nervous system. nih.gov
The development of such selective ligands is crucial for understanding the physiological and pathological roles of their target proteins. The N-acetyl-indol-6-yl moiety in this probe is a key structural element contributing to its binding affinity and selectivity. This example illustrates the potential of the this compound framework in the design and synthesis of sophisticated molecular probes for interrogating complex biological systems.
Table 1: In Vitro Pharmacological Profile of a Y2 Receptor Antagonist with an N-Acetyl-Indoline Core
| Parameter | Value | Target | Reference |
|---|---|---|---|
| pIC50 (human Y2) | 7.00 ± 0.10 | Neuropeptide Y Y2 Receptor | nih.gov |
| pIC50 (rat Y2) | 7.10 ± 0.20 | Neuropeptide Y Y2 Receptor | nih.gov |
Integration into Complex Heterocyclic Architectures
The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal chemistry, as these structures are often found in natural products and synthetic drugs. The this compound scaffold can be utilized as a precursor for the construction of more elaborate heterocyclic architectures.
The indole ring itself is a versatile platform for the synthesis of fused heterocyclic systems. Reactions targeting the C2-C3 bond or the N-H bond (after deacetylation) can lead to the formation of novel polycyclic structures. For example, indole derivatives can undergo condensation reactions with various reagents to form fused systems such as carbolines, pyrazinoindoles, and other complex heterocycles.
One common strategy involves the functionalization of the indole core, followed by intramolecular cyclization reactions. For instance, the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has been reported, and these compounds can be further modified through alkylation, acylation, and formylation reactions to create more complex structures. mdpi.com This demonstrates how the indole moiety can serve as a template for the assembly of larger heterocyclic systems.
While direct examples of cyclization reactions starting from this compound are not prevalent in the surveyed literature, the chemical principles suggest several possibilities. The amide nitrogen of the benzamide group or the aromatic ring of the benzoyl group could potentially participate in cyclization reactions with functional groups introduced onto the indole ring, leading to novel fused heterocyclic systems. The development of greener synthetic methods, such as microwave-assisted reactions and the use of heterogeneous catalysts, is also expanding the toolbox for the synthesis of complex N-heterocycles from various precursors.
Table 2: Examples of Complex Heterocycles Derived from Indole Precursors
| Heterocyclic System | Synthetic Precursor | Potential Application | Reference |
|---|---|---|---|
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole | Indole-3-carboxaldehyde | Antibacterial agents | mdpi.com |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | 1-Methyl-1H-indole-3-carboxaldehyde | Tubulin polymerization inhibitors | nih.gov |
Future Research Directions and Unexplored Avenues for N 1 Acetyl 1h Indol 6 Yl Benzamide
Development of Novel Synthetic Methodologies
While the synthesis of indole (B1671886) and benzamide (B126) derivatives is well-documented, future research could focus on developing more efficient, scalable, and environmentally friendly methods specifically for N-(1-Acetyl-1H-indol-6-yl)benzamide and its analogues.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has been revolutionized by palladium-catalyzed reactions. mit.edu Future work could adapt these methods for the synthesis of the target compound. For instance, palladium-catalyzed aminocarbonylation could be explored to form the benzamide linkage on a pre-existing 6-amino-1-acetylindole scaffold. mit.edu Conversely, strategies involving the palladium-catalyzed cyclization of precursors like substituted N-(2-allylphenyl)benzamides could offer a novel route to the N-benzoylindole core, which could then be acetylated. researchgate.netnih.gov Such methods often provide high yields and functional group tolerance, which would be advantageous for creating a library of derivatives. mit.edubeilstein-journals.org
C-H Activation/Functionalization: Direct C-H activation is a powerful tool for creating complex molecules by avoiding the need for pre-functionalized starting materials. Research into the regioselective C-H amidation of an N-acetylindole or C-H acylation of an N-benzoylated indole could provide a more atom-economical synthesis.
Flow Chemistry and Microreactors: For scalable and safe synthesis, the use of pressurized microreactor systems could be investigated. mit.edu Flow chemistry allows for precise control over reaction parameters, can accelerate reaction rates, and often improves safety, especially for reactions that are highly exothermic or involve hazardous reagents. This would be particularly useful for producing larger quantities of the compound for extensive biological screening.
Advanced Mechanistic Elucidation Techniques
A thorough understanding of the reaction mechanisms for synthesizing this compound and its mode of interaction with biological targets is crucial for optimization and rational drug design.
In Situ Spectroscopic Analysis: Techniques like in situ IR and NMR spectroscopy can provide real-time information on the formation of intermediates and byproducts during a chemical reaction. mit.edu This data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and purity.
Computational and Isotopic Labeling Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a theoretical basis for the observed reactivity and regioselectivity. researchgate.net These computational predictions can be validated experimentally through kinetic studies and isotopic labeling, where isotopes (like ¹³C or ¹⁵N) are incorporated into the reactants to trace their path throughout the reaction. This combined approach has been used to understand complex enzymatic reactions involving indoles, such as those catalyzed by prenyltransferases. rsc.org
Advanced NMR for Structural Confirmation: For unambiguous structural characterization of this compound and any synthesized analogues, advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. ipb.ptresearchgate.netdiva-portal.org HMBC helps in assigning the correct positions of substituents on the indole and benzamide rings by identifying long-range proton-carbon correlations. ipb.pt NOESY can provide information about the spatial proximity of atoms, which is crucial for determining the compound's solution-state conformation, a key factor in its interaction with biological targets. diva-portal.orgnih.gov
Exploration of Novel Molecular Targets
The indole-benzamide scaffold is present in compounds with a wide array of biological activities. researchgate.net Therefore, this compound should be screened against a diverse panel of molecular targets to uncover its therapeutic potential.
Anti-inflammatory and Anticancer Agents: Many indole derivatives exhibit potent anti-inflammatory and anticancer properties. nih.govmdpi.com Future research should evaluate the inhibitory activity of this compound against key targets in these disease areas.
Enzyme Inhibition: Screening against enzymes like Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX), which are crucial mediators of inflammation, is a logical first step. nih.govresearchgate.net In the context of cancer, targets could include tubulin (disrupting microtubule dynamics), protein kinases, and anti-apoptotic proteins like Bcl-2. mdpi.com
Receptor Antagonism: Indole-based molecules have shown affinity for various receptors implicated in cancer, such as the Estrogen Receptor-α (ER-α) in breast cancer. rsc.org
Neuroprotective Agents: Given that indole derivatives are being investigated for neurodegenerative diseases like Alzheimer's, this compound could be tested for relevant activities. nih.gov Potential targets include enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), whose inhibition is a strategy for managing Alzheimer's symptoms. mdpi.com The compound's ability to inhibit or disaggregate amyloid-beta plaques could also be explored. nih.gov
Antimicrobial Activity: The indole scaffold is a component of many natural and synthetic antimicrobial agents. researchgate.net The compound could be tested against a panel of pathogenic bacteria and fungi, with potential targets including enzymes essential for microbial survival, such as DNA gyrase or lanosterol (B1674476) 14α-demethylase. frontiersin.org
Chemoinformatic and AI-Driven Molecular Design Strategies
Molecular Docking and Virtual Screening: Once potential biological targets are identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound to the target's active site. frontiersin.orgresearchgate.net This provides insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding. researchgate.net This information can then guide the design of new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogues and measuring their biological activity, a QSAR model can be developed. nih.gov This statistical model correlates the physicochemical properties of the molecules with their activity, enabling the prediction of the potency of yet-unsynthesized compounds.
AI and Generative Models: Artificial intelligence and machine learning are increasingly used for de novo drug design. nih.govyoutube.comwelltestingjournal.com Generative AI models can be trained on large datasets of known active molecules to design novel compounds with desired properties. verisimlife.com An AI-driven platform could use this compound as a starting point to generate new, synthetically accessible molecules predicted to have high activity against a specific target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. youtube.comnih.gov These in silico predictions help to prioritize which compounds to synthesize and test, saving significant time and resources. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(1-Acetyl-1H-indol-6-yl)benzamide, and how can reaction intermediates be characterized?
- Methodological Answer : A common approach involves coupling benzoyl chloride derivatives with indole precursors. For example, in analogous benzamide syntheses, intermediates are often characterized via NMR spectroscopy (e.g., H and C NMR) to confirm regioselectivity and purity. describes a method where sodium bicarbonate is used to maintain alkaline conditions during benzoylation, followed by filtration and ammonia-mediated purification to isolate the target compound . IR spectroscopy can also verify carbonyl and amide bond formation (e.g., peaks near 1650–1789 cm) .
Q. How can crystallographic data aid in confirming the molecular structure of benzamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving bond lengths, angles, and conformations. For instance, reports the crystal structure of a related benzamide derivative (N-(4-formylpiperazine-1-carbonothioyl)benzamide), where XRD data revealed planarity of the benzamide moiety and hydrogen-bonding interactions stabilizing the crystal lattice. Such analyses require synchrotron radiation or high-resolution diffractometers, with refinement software like SHELX .
Q. What safety precautions are recommended when handling this compound during synthesis?
- Methodological Answer : Standard safety measures include avoiding skin/eye contact (S24/25) and dust inhalation (S22), as noted in . Work under fume hoods with PPE (gloves, lab coats) and use inert gas purging during reactive steps (e.g., benzoyl chloride additions). Waste should be neutralized with weak acids/bases before disposal .
Advanced Research Questions
Q. How can catalytic systems be optimized for high-yield synthesis of this compound?
- Methodological Answer : Bimetallic metal–organic frameworks (MOFs), such as FeNi-BDC, have shown efficacy in analogous amidation reactions. highlights a reusable FeNi-BDC catalyst achieving 77% yield after six cycles in synthesizing N-(pyridin-2-yl)-benzamide. Key parameters include solvent choice (e.g., DMF), temperature (80–100°C), and catalyst loading (5–10 mol%). Post-reaction, catalysts are recoverable via centrifugation and reactivation at 150°C .
Q. What strategies resolve contradictions in biological activity data for benzamide derivatives (e.g., cytotoxicity vs. enzyme inhibition)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, IC vs. IC metrics). For example, reports an IC of 0.8 mM for a benzamide derivative against HeLa cells, compared to 4.3 mM for hydroxyurea. Cross-validation using orthogonal assays (e.g., PARP-1 inhibition in ) and dose-response curves can clarify mechanisms. Computational docking (e.g., AutoDock Vina) may predict binding affinities to targets like PARP-1 or tubulin .
Q. How do substituents on the benzamide scaffold influence antioxidant or anticancer activity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity, improving interactions with biological targets. shows that sulfonylimino substituents on benzamides modulate solubility and redox activity. Structure-activity relationship (SAR) studies using Hammett constants or molecular descriptors (e.g., LogP, PSA) can rationalize trends. For instance, higher LogP (e.g., 5.39 in ) correlates with improved membrane permeability .
Q. What advanced techniques validate the regioselectivity of indole acetylation in this compound?
- Methodological Answer : Isotopic labeling (e.g., C-acetyl groups) combined with 2D NMR (e.g., HSQC, HMBC) can map acetylation sites. and describe H NMR assignments for a related indole-benzamide derivative, where distinct aromatic proton shifts (δ 7.2–8.5 ppm) confirm substitution patterns. High-resolution mass spectrometry (HRMS) further validates molecular formulae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
